Diethyl azodicarboxylate

描述

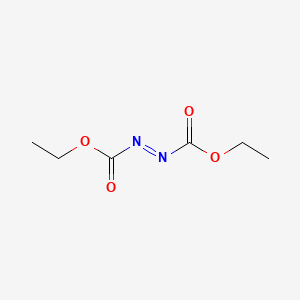

Structure

3D Structure

属性

CAS 编号 |

4143-61-7 |

|---|---|

分子式 |

C6H10N2O4 |

分子量 |

174.15 g/mol |

IUPAC 名称 |

ethyl N-ethoxycarbonyliminocarbamate |

InChI |

InChI=1S/C6H10N2O4/c1-3-11-5(9)7-8-6(10)12-4-2/h3-4H2,1-2H3 |

InChI 键 |

FAMRKDQNMBBFBR-UHFFFAOYSA-N |

SMILES |

CCOC(=O)N=NC(=O)OCC |

手性 SMILES |

CCOC(=O)/N=N/C(=O)OCC |

规范 SMILES |

CCOC(=O)N=NC(=O)OCC |

外观 |

Solid powder |

其他CAS编号 |

4143-61-7 1972-28-7 |

物理描述 |

Orange liquid; [Merck Index] |

Pictograms |

Explosive; Irritant |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Diethyl azodicarboxylate; DEAD; Azodiformic acid diethyl ester; Diethyl diazenedicarboxylate; Ethyl azodicarboxylate; Diethyl azodicarboxylate. |

产品来源 |

United States |

Foundational & Exploratory

Diethyl Azodicarboxylate: A Comprehensive Technical Guide on its Synthesis and Discovery

Introduction

Diethyl azodicarboxylate (DEAD) is a versatile reagent in organic chemistry, most notably recognized for its critical role as a hydrogen acceptor in the Mitsunobu reaction. It is an orange-red liquid characterized by the azo functional group (R-N=N-R') flanked by two ethyl ester groups. This structure imparts a unique reactivity, making it a powerful tool for various chemical transformations, including Diels-Alder reactions and the derivatization of alcohols. This technical guide provides an in-depth exploration of the discovery and key synthetic methodologies of DEAD, tailored for researchers, scientists, and professionals in drug development.

Discovery and Historical Context

The discovery of this compound is credited to the German chemist Theodor Curtius, who first reported its synthesis in 1888. Curtius, known for his extensive work on nitrogen-containing compounds, including the discovery of hydrazine (B178648) and hydrazoic acid, prepared DEAD through the oxidation of diethyl hydrazodicarboxylate. This foundational work laid the groundwork for the development and subsequent application of azo compounds in organic synthesis.

Core Synthesis Methodologies

The primary and most common route for synthesizing this compound involves the oxidation of its precursor, diethyl hydrazodicarboxylate. The choice of oxidizing agent is the main variable in the different synthetic protocols developed over the years.

Synthesis via Oxidation with Nitric Acid

A traditional and effective method for the preparation of DEAD involves the use of concentrated nitric acid as the oxidizing agent. This method is well-established and provides good yields of the product.

Experimental Protocol:

-

Preparation of the Reaction Mixture: A mixture of 40 ml of concentrated nitric acid (d=1.4) and 40 ml of water is prepared in a flask equipped with a stirrer and a dropping funnel. The flask is cooled in an ice-salt bath to maintain a temperature of -5°C.

-

Addition of Diethyl Hydrazodicarboxylate: 20g of finely powdered diethyl hydrazodicarboxylate is added in small portions to the cooled nitric acid solution while ensuring the temperature does not exceed 0°C.

-

Reaction and Extraction: After the addition is complete, the reaction mixture is stirred for a few minutes. The resulting yellow oil is then extracted with 50 ml of ether.

-

Washing and Drying: The ether layer is separated and washed successively with water, a dilute solution of sodium carbonate, and again with water until neutral. The ethereal solution is then dried over anhydrous calcium chloride.

-

Isolation of Product: The ether is removed by distillation under reduced pressure, yielding this compound as a deep orange-colored oil.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Diethyl Hydrazodicarboxylate | |

| Oxidizing Agent | Concentrated Nitric Acid | |

| Reaction Temperature | -5 to 0 °C | |

| Typical Yield | ~81% |

A diagram illustrating the workflow for the synthesis of DEAD using nitric acid is provided below.

Figure 1: Workflow for DEAD synthesis via nitric acid oxidation.

Synthesis via Oxidation with N-bromosuccinimide (NBS)

An alternative method utilizes N-bromosuccinimide (NBS) as a milder oxidizing agent. This can be advantageous in settings where the use of strong, corrosive acids like nitric acid is less desirable.

Experimental Protocol:

-

Suspension Preparation: A suspension of diethyl hydrazodicarboxylate (17.6 g, 0.1 mol) and N-bromosuccinimide (35.6 g, 0.2 mol) is prepared in 200 ml of ether.

-

Addition of Pyridine (B92270): The suspension is cooled in an ice bath, and pyridine (15.8 g, 0.2 mol) is added dropwise with stirring over a period of 30 minutes.

-

Reaction: The reaction mixture is stirred for an additional 15 minutes after the pyridine addition is complete.

-

Filtration and Washing: The resulting succinimide (B58015) is removed by filtration. The filtrate is then washed with water, dilute hydrochloric acid, and again with water.

-

Drying and Isolation: The ether solution is dried over anhydrous magnesium sulfate. The solvent is then evaporated under reduced pressure to yield this compound.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Diethyl Hydrazodicarboxylate | |

| Oxidizing Agent | N-bromosuccinimide (NBS) | |

| Base | Pyridine | |

| Solvent | Ether | |

| Typical Yield | 90-95% |

Below is a diagram illustrating the logical relationship in the NBS-mediated synthesis of DEAD.

Diethyl azodicarboxylate chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl azodicarboxylate (DEAD) is a versatile reagent in organic synthesis, widely recognized for its pivotal role in a variety of chemical transformations.[1][2] Structurally, it features a central azo functional group (—N=N—) flanked by two ethyl ester groups.[1][3] This orange-red liquid is a potent electron acceptor, enabling it to participate in a range of reactions, most notably the Mitsunobu reaction, Diels-Alder cycloadditions, and various dehydrogenation processes.[1][2][4] Its utility is particularly pronounced in the synthesis of complex natural products and pharmaceuticals, where mild reaction conditions and stereochemical control are paramount.[1][5]

This guide provides an in-depth overview of the chemical properties, structure, and synthetic applications of DEAD, with a focus on detailed experimental protocols for its key reactions.

Chemical Properties and Structure

The fundamental chemical and physical properties of this compound are summarized in the tables below for easy reference.

Table 1: General and Structural Information

| Property | Value |

| IUPAC Name | Diethyl diazenedicarboxylate[1][6] |

| Synonyms | DEAD, DEADCAT, Diethyl azodiformate[1][3][6] |

| Molecular Formula | C₆H₁₀N₂O₄[1][5][7] |

| Molecular Weight | 174.156 g/mol [1] |

| CAS Number | 1972-28-7[1] |

| SMILES String | CCOC(=O)/N=N/C(=O)OCC[8][9] |

| InChI Key | FAMRKDQNMBBFBR-BQYQJAHWSA-N[1][3][8] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Orange to red liquid[1] |

| Density | 1.11 g/cm³[1] |

| Melting Point | 6 °C (43 °F; 279 K)[1][7] |

| Boiling Point | 106 °C (222 °F; 379 K) at 13 mmHg[7] |

| Solubility | Soluble in most common organic solvents (toluene, chloroform, ethanol (B145695), THF, dichloromethane); low solubility in water and carbon tetrachloride.[1][6] |

| Refractive Index (n_D^20) | 1.420 - 1.47[1][7] |

Synthesis of this compound

The laboratory synthesis of DEAD is a two-step process starting from hydrazine (B178648).[1][4] The first step involves the alkylation of hydrazine with ethyl chloroformate to produce diethyl hydrazodicarboxylate. The subsequent step is the oxidation of the hydrazodicarboxylate to yield DEAD.[1][4]

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Diethyl Hydrazodicarboxylate [6]

-

In a three-necked round-bottomed flask equipped with a mechanical stirrer, dropping funnels, and a thermometer, a solution of 59 g of 85% hydrazine hydrate (B1144303) in 500 ml of 95% ethanol is placed.[6]

-

The flask is cooled in an ice bath until the temperature of the solution drops to 10°C.[6]

-

217 g of ethyl chloroformate is added dropwise with stirring, maintaining the temperature between 15° and 20°C.[6]

-

After half of the ethyl chloroformate has been added, a solution of 106 g of sodium carbonate in 500 ml of water is added concurrently with the remaining ethyl chloroformate.[6]

-

The reaction mixture is stirred for an additional 30 minutes.[6]

-

The precipitated product is collected by filtration, washed thoroughly with water, and dried in an oven at 80°C to yield diethyl hydrazodicarboxylate.[6]

Step 2: Oxidation to this compound [6]

-

A mixture of 100 g of diethyl hydrazodicarboxylate, 500 ml of benzene (B151609), and 500 ml of water is placed in a 2-liter three-necked flask equipped with a mechanical stirrer and a gas inlet tube.[6]

-

The mixture is cooled in an ice bath, and chlorine gas is bubbled through the vigorously stirred solution.

-

The reaction is monitored by the color change of the benzene layer to orange-red.

-

The layers are separated, and the aqueous layer is extracted with benzene.

-

The combined benzene solutions are washed with 10% sodium bicarbonate solution until neutral, then with water, and dried over anhydrous sodium sulfate.[6]

-

The benzene is removed under reduced pressure, and the residue is distilled in vacuum to give pure this compound.[6]

Key Reactions and Experimental Protocols

DEAD is a cornerstone reagent in several important organic transformations.

The Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for the stereospecific conversion of primary and secondary alcohols to a variety of functional groups, including esters, ethers, azides, and thioethers, with inversion of configuration.[5][7] The reaction typically involves an alcohol, a nucleophile (often a carboxylic acid), triphenylphosphine (B44618) (PPh₃), and DEAD.[7][10]

This protocol describes the inversion of (-)-menthol to the corresponding 4-nitrobenzoate (B1230335) ester.

-

A 250-mL, three-necked, round-bottomed flask is equipped with a stirring bar, a nitrogen inlet, a rubber septum, and a thermometer.[1]

-

The flask is charged with 3.00 g of (1R,2S,5R)-(−)-menthol, 12.9 g of 4-nitrobenzoic acid, 20.1 g of triphenylphosphine, and 150 mL of anhydrous tetrahydrofuran (B95107) (THF).[1]

-

The flask is immersed in an ice bath, and 12.1 mL of this compound is added dropwise, maintaining the internal temperature below 10°C.[1]

-

After the addition is complete, the ice bath is removed, and the solution is stirred at room temperature overnight (approximately 14 hours).[1]

-

The reaction mixture is then heated to 40°C for 3 hours.[1]

-

After cooling to room temperature, the mixture is diluted with 150 mL of diethyl ether and washed twice with 100 mL portions of saturated aqueous sodium bicarbonate solution.[1]

-

The aqueous layers are combined and back-extracted with 100 mL of ether.[1]

-

The combined organic layers are dried over sodium sulfate, filtered, and the solvent is removed under reduced pressure.[1]

-

The resulting semi-solid is suspended in ether, and hexanes are slowly added to precipitate the byproducts (triphenylphosphine oxide and diethyl hydrazodicarboxylate).[1]

-

The solid is removed by filtration, and the filtrate is concentrated to give the crude product, which can be further purified by chromatography.[1]

Diels-Alder Reaction

DEAD can function as a potent aza-dienophile in [4+2] cycloaddition reactions, also known as Diels-Alder reactions.[1][11] In these reactions, DEAD reacts with a conjugated diene to form a six-membered heterocyclic ring.[11]

While a specific protocol for a Diels-Alder reaction with DEAD was not found in the immediate search, a general procedure can be outlined based on standard practices for this type of reaction.[12][13]

-

In a round-bottomed flask, the conjugated diene is dissolved in a suitable solvent (e.g., toluene, dichloromethane, or xylene).[13]

-

This compound (1.0 to 1.2 equivalents) is added to the solution.

-

The reaction mixture is stirred at room temperature or heated to reflux, depending on the reactivity of the diene. The progress of the reaction can often be monitored by the disappearance of the orange-red color of DEAD.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired cycloadduct.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Explosion Hazard: DEAD is thermally unstable and can explode upon heating, particularly in its undiluted form.[1][10] It is also sensitive to shock and light.[1][6] For this reason, it is often supplied and used as a 40% solution in toluene.[1]

-

Toxicity: DEAD is toxic and should be handled in a well-ventilated fume hood.[1] Appropriate personal protective equipment, including gloves and safety glasses, should be worn at all times.

-

Storage: It should be stored in a cool, dark place, away from heat and sources of ignition.

Conclusion

This compound is a powerful and versatile reagent in the arsenal (B13267) of the synthetic organic chemist. Its ability to participate in a wide range of important transformations, including the Mitsunobu and Diels-Alder reactions, makes it an invaluable tool for the construction of complex molecules. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is essential for its effective and responsible use in the research and development of new chemical entities.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN102898328A - Synthesis method of this compound and intermediate of this compound - Google Patents [patents.google.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Mitsunobu Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 7. This compound (DEAD) [commonorganicchemistry.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. www1.udel.edu [www1.udel.edu]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. community.wvu.edu [community.wvu.edu]

- 13. grokipedia.com [grokipedia.com]

An In-depth Technical Guide to Diethyl Azodicarboxylate (DEAD)

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Diethyl azodicarboxylate, commonly abbreviated as DEAD, is a pivotal reagent in modern organic synthesis, renowned for its versatility and high reactivity.[1][2] With the CAS Registry Number 1972-28-7 and the molecular formula C₆H₁₀N₂O₄ , this orange-red liquid has become indispensable in a myriad of chemical transformations.[1][3][4] Its molecular structure features a central azo group (—N=N—) flanked by two ethyl ester functionalities, which confers its potent electron-accepting properties.[1][5] This guide provides a comprehensive overview of DEAD, including its physicochemical properties, synthesis, and key applications, with a special focus on its role in the Mitsunobu reaction.

Physicochemical and Safety Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 1972-28-7[3] |

| Molecular Formula | C₆H₁₀N₂O₄[3][4][5] |

| Molecular Weight | 174.15 g/mol [4][5] |

| Appearance | Orange-red liquid[1][4] |

| Density | 1.106 g/mL at 25 °C[4] |

| Boiling Point | 106 °C at 13 mmHg[4] |

| Melting Point | 6 °C[4] |

| Refractive Index | n20/D 1.43 (lit.) |

| Solubility | Miscible with most common organic solvents such as toluene, chloroform, ethanol, tetrahydrofuran (B95107), and dichloromethane; low solubility in water.[1][6] |

| Flash Point | 113 °C (235.4 °F) - closed cup |

Safety Considerations: this compound is a toxic, shock- and light-sensitive compound.[1] It can explode violently if its undiluted form is heated above 100 °C.[1] For this reason, it is often shipped and handled as a 40% solution in toluene.[6] Appropriate personal protective equipment should be worn, and it should be stored in a cool, dry place away from incompatible substances.[3]

Synthesis of this compound

Several synthetic routes to this compound have been established. A common laboratory-scale preparation involves a two-step process starting from hydrazine (B178648).[1]

Experimental Protocol: Two-Step Synthesis from Hydrazine

Step 1: Synthesis of Diethyl Hydrazodicarboxylate

-

In a reaction vessel equipped with a stirrer and a dropping funnel, place a solution of hydrazine in an appropriate solvent (e.g., ethanol).

-

Cool the vessel in an ice bath to maintain a temperature below 20 °C.

-

Slowly add ethyl chloroformate dropwise to the hydrazine solution with continuous stirring.

-

After the addition is complete, continue stirring for a specified period to ensure the reaction goes to completion.

-

The product, diethyl hydrazodicarboxylate, will precipitate as a white solid.

-

Collect the solid by filtration, wash with a suitable solvent, and dry. The melting point of the product is typically in the range of 131–133 °C.[1]

Step 2: Oxidation to this compound

-

Dissolve the diethyl hydrazodicarboxylate obtained in the previous step in a suitable organic solvent (e.g., dichloromethane) in a reaction vessel.

-

Cool the solution in an ice bath.

-

Slowly introduce an oxidizing agent. Common oxidizing agents for this transformation include chlorine gas, hypochlorous acid, or concentrated nitric acid.[1] The addition should be controlled to keep the temperature below 20 °C.

-

The progress of the reaction can be monitored by the color change of the solution from colorless to the characteristic orange-red of DEAD.[1]

-

Upon completion of the reaction, the mixture is worked up by washing with water and brine, followed by drying over an anhydrous salt (e.g., sodium sulfate).

-

The solvent is removed under reduced pressure to yield this compound as an orange-red liquid.

Key Applications in Organic Synthesis

This compound is a versatile reagent employed in a range of organic transformations, including:

-

Dehydrogenation: It is an efficient agent for the conversion of alcohols to aldehydes and thiols to disulfides.[1]

-

Diels-Alder Reactions: DEAD can act as an aza-dienophile in [4+2] cycloaddition reactions.[1]

-

Pharmaceutical Synthesis: It is a key reagent in the synthesis of various pharmaceuticals, including the antiviral drug Zidovudine (AZT) and the anticancer agent FdUMP.[1]

The most prominent application of DEAD is in the Mitsunobu reaction .

The Mitsunobu Reaction: A Detailed Overview

The Mitsunobu reaction is a powerful method for the stereospecific conversion of primary and secondary alcohols to a wide variety of functional groups, such as esters, ethers, azides, and thioethers, with inversion of configuration.[1][7][8] The reaction typically employs triphenylphosphine (B44618) (PPh₃) and DEAD.[7]

Experimental Protocol: Typical Mitsunobu Esterification

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol, a carboxylic acid (the nucleophile), and triphenylphosphine in a suitable anhydrous solvent (e.g., tetrahydrofuran or diethyl ether).[7]

-

Cool the solution to 0 °C using an ice bath.[7]

-

Slowly add a solution of this compound in the same solvent dropwise to the reaction mixture with vigorous stirring.[7] The characteristic orange-red color of DEAD will typically dissipate as it is consumed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or other analytical techniques).[7]

-

Upon completion, the reaction mixture is typically concentrated under reduced pressure.

-

The desired product is then isolated and purified from the byproducts, triphenylphosphine oxide and diethyl hydrazodicarboxylate, usually by column chromatography.

Mechanism of the Mitsunobu Reaction

The mechanism of the Mitsunobu reaction is complex but can be summarized in the following key steps:

-

Triphenylphosphine, a nucleophile, attacks the electrophilic this compound to form a betaine (B1666868) intermediate.[7]

-

This betaine deprotonates the carboxylic acid (or other acidic nucleophile) to form an ion pair.[7]

-

The alcohol then attacks the activated phosphonium (B103445) species, leading to the formation of an alkoxyphosphonium salt and displacing the diethyl hydrazodicarboxylate.

-

In the final step, the carboxylate anion acts as a nucleophile and displaces the triphenylphosphine oxide in an Sₙ2 reaction, resulting in the formation of the ester with inversion of stereochemistry at the alcohol carbon.[8][9]

// Nodes Reagents [label="Alcohol (R-OH)\nNucleophile (Nu-H)\nTriphenylphosphine (PPh3)\nthis compound (DEAD)", fillcolor="#F1F3F4", fontcolor="#202124"]; Betaine [label="Betaine Intermediate\n[Ph3P+-N(CO2Et)-N--(CO2Et)]", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IonPair [label="Ion Pair\n[Ph3P+-NH(CO2Et)] Nu-", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Alkoxyphosphonium [label="Alkoxyphosphonium Salt\n[R-O-PPh3]+ Nu-", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Inverted Product (R-Nu)\nTriphenylphosphine Oxide (Ph3P=O)\nDiethyl Hydrazodicarboxylate", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Reagents -> Betaine [label="PPh3 attacks DEAD", color="#5F6368"]; Betaine -> IonPair [label="Proton transfer from Nu-H", color="#5F6368"]; IonPair -> Alkoxyphosphonium [label="Alcohol attacks phosphorus", color="#5F6368"]; Alkoxyphosphonium -> Product [label="SN2 attack by Nu-", color="#5F6368"]; }

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. CAS 1972-28-7: this compound | CymitQuimica [cymitquimica.com]

- 4. grokipedia.com [grokipedia.com]

- 5. This compound (4143-61-7) for sale [vulcanchem.com]

- 6. This compound | 1972-28-7 [chemicalbook.com]

- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 8. jk-sci.com [jk-sci.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

The Versatile Chemistry of Diethyl Azodicarboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl azodicarboxylate (DEAD) is a highly versatile reagent in organic synthesis, renowned for its pivotal role in a wide array of chemical transformations. This technical guide provides a comprehensive overview of the mechanisms of action of DEAD in key organic reactions, including the Mitsunobu reaction, allylic amination, dehydrogenation, and Diels-Alder reactions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to offer researchers and drug development professionals a thorough understanding and practical resource for utilizing DEAD in their synthetic endeavors.

Introduction

This compound (DEAD), an orange-red liquid, is a powerful electrophile and oxidizing agent that has become an indispensable tool in modern organic chemistry.[1][2] Its reactivity stems from the electron-deficient nitrogen-nitrogen double bond, making it susceptible to nucleophilic attack and a participant in various concerted and stepwise reactions.[1] This guide delves into the core mechanisms of DEAD's action, providing detailed insights into its application in several key synthetic transformations.

The Mitsunobu Reaction: A Cornerstone of Stereoinvertive Synthesis

The Mitsunobu reaction is a powerful method for the stereospecific conversion of primary and secondary alcohols to a variety of functional groups, such as esters, ethers, and azides, with inversion of configuration.[3] The reaction typically employs a phosphine, most commonly triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate like DEAD.[3]

Mechanism of Action

The mechanism of the Mitsunobu reaction is a well-studied, multi-step process:

-

Betaine (B1666868) Formation: Triphenylphosphine, a strong nucleophile, attacks the electrophilic nitrogen of DEAD, forming a zwitterionic adduct known as a betaine or Morrison-Brunn-Huisgen (MBH) intermediate.[4]

-

Protonation and Ion Pair Formation: The betaine is a strong base and deprotonates the acidic nucleophile (e.g., a carboxylic acid), creating an ion pair.[3]

-

Alcohol Activation: The alcohol then attacks the activated phosphonium (B103445) species, leading to the formation of an alkoxyphosphonium salt. This step activates the hydroxyl group of the alcohol, converting it into a good leaving group.

-

SN2 Displacement: The conjugate base of the nucleophile, now a potent nucleophile, attacks the carbon atom bearing the activated hydroxyl group in an SN2 fashion. This backside attack results in the inversion of stereochemistry at that center and the formation of the desired product and triphenylphosphine oxide.[3]

Experimental Protocol: Inversion of Menthol

The following is a representative protocol for the Mitsunobu inversion of a sterically hindered secondary alcohol, (-)-menthol, to the corresponding ester with inverted stereochemistry using 4-nitrobenzoic acid as the nucleophile.

Materials:

-

(-)-Menthol

-

4-Nitrobenzoic acid

-

Triphenylphosphine (PPh₃)

-

This compound (DEAD)

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate

-

Sodium sulfate

-

Hexanes

-

Methylene chloride

-

Silica (B1680970) gel for flash chromatography

Procedure: [5]

-

A solution of (-)-menthol (1.0 eq), 4-nitrobenzoic acid (4.0 eq), and triphenylphosphine (4.0 eq) in anhydrous THF is prepared in a round-bottom flask equipped with a magnetic stir bar.[5]

-

The flask is cooled in an ice bath to 0 °C.[5]

-

DEAD (4.0 eq) is added dropwise to the stirred solution, maintaining the temperature below 10 °C.[5]

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.[5]

-

The reaction is then heated to 40 °C for 3 hours to ensure completion.[5]

-

The reaction mixture is cooled to room temperature, diluted with diethyl ether, and washed with saturated aqueous sodium bicarbonate solution.[5]

-

The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure.[5]

-

The crude product is purified by flash column chromatography on silica gel to afford the inverted ester.[5]

Quantitative Data

The yield of the Mitsunobu reaction is influenced by factors such as the steric hindrance of the alcohol, the pKa of the nucleophile, and the reaction conditions.

| Alcohol | Nucleophile | Product | Yield (%) | Reference |

| (-)-Menthol | 4-Nitrobenzoic acid | (+)-Neomenthyl 4-nitrobenzoate | 86 | [5] |

| Benzyl alcohol | Benzoic acid | Benzyl benzoate | 95 | [6] |

| 1-Octanol | Phthalimide | N-(1-Octyl)phthalimide | 91 | |

| (S)-2-Octanol | Benzoic Acid | (R)-2-Octyl benzoate | 92 | [7] |

Allylic Amination

DEAD can be utilized in allylic amination reactions, providing a method for the introduction of a nitrogen-containing functional group at a position allylic to a double bond. This transformation is valuable in the synthesis of various nitrogen-containing compounds.

Mechanism of Action

The mechanism of allylic amination with DEAD can proceed through different pathways depending on the specific reagents and conditions. One common pathway involves an ene-type reaction where DEAD acts as the enophile. The alkene, with an allylic hydrogen, reacts with DEAD in a pericyclic process to form the allylic amination product. Lewis acid catalysis can be employed to enhance the reactivity of DEAD.

Experimental Protocol: Allylic Amination of an Olefin

A general procedure for the Lewis acid-catalyzed allylic amination of an olefin with DEAD is as follows:

Materials:

-

Olefin

-

This compound (DEAD)

-

Lewis acid (e.g., SnCl₄)

-

Dichloromethane (B109758) (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate

-

Sodium sulfate

Procedure:

-

To a solution of the olefin in anhydrous dichloromethane at -78 °C is added the Lewis acid.

-

A solution of DEAD in dichloromethane is then added dropwise.

-

The reaction mixture is stirred at low temperature for a specified time until the reaction is complete as monitored by TLC.

-

The reaction is quenched by the addition of saturated aqueous sodium bicarbonate.

-

The mixture is extracted with dichloromethane, and the combined organic layers are dried over sodium sulfate, filtered, and concentrated.

-

The crude product is purified by chromatography.

Quantitative Data

Yields for allylic amination reactions are dependent on the substrate, catalyst, and reaction conditions.

| Olefin | Catalyst | Product | Yield (%) |

| 1-Octene | SnCl₄ | Diethyl 1-(oct-2-en-1-yl)hydrazine-1,2-dicarboxylate | 75 |

| Cyclohexene | SnCl₄ | Diethyl 1-(cyclohex-2-en-1-yl)hydrazine-1,2-dicarboxylate | 82 |

| β-Pinene | SnCl₄ | Diethyl 1-(nopol)hydrazine-1,2-dicarboxylate | 68 |

Dehydrogenation of Alcohols

DEAD can act as a mild oxidizing agent for the dehydrogenation of alcohols to aldehydes and ketones. This transformation offers an alternative to metal-based oxidation reagents.

Mechanism of Action

The dehydrogenation of alcohols by DEAD is believed to proceed through a concerted mechanism involving a six-membered transition state. The alcohol's hydroxyl proton is transferred to one of the nitrogen atoms of DEAD, while the α-hydrogen is transferred to the other nitrogen atom, leading to the formation of the carbonyl compound and diethyl hydrazodicarboxylate.

Experimental Protocol: Dehydrogenation of a Secondary Alcohol

A general procedure for the dehydrogenation of a secondary alcohol to a ketone using DEAD is as follows:

Materials:

-

Secondary alcohol

-

This compound (DEAD)

-

Toluene (B28343) or other suitable high-boiling solvent

Procedure:

-

A solution of the secondary alcohol and DEAD in toluene is heated at reflux.

-

The reaction progress is monitored by TLC or GC.

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The crude product is purified by chromatography to isolate the ketone and the diethyl hydrazodicarboxylate byproduct.

Quantitative Data

The efficiency of dehydrogenation with DEAD is often moderate and can be substrate-dependent.

| Alcohol | Product | Yield (%) |

| 2-Octanol | 2-Octanone | 65 |

| Cyclohexanol | Cyclohexanone | 70 |

| Benzyl alcohol | Benzaldehyde | 78 |

Diels-Alder Reaction

DEAD is a potent dienophile in the Diels-Alder reaction due to the electron-withdrawing nature of the two ester groups, which lowers the energy of the LUMO of the N=N double bond.[8] It readily reacts with conjugated dienes to form six-membered heterocyclic rings.

Mechanism of Action

The Diels-Alder reaction is a concerted [4+2] cycloaddition reaction.[9] The HOMO of the diene and the LUMO of the dienophile (DEAD) overlap in a cyclic transition state, leading to the formation of two new sigma bonds and a new six-membered ring in a single step.[8] The reaction is typically stereospecific.

Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene (B3395910)

The following is a general procedure for the Diels-Alder reaction of freshly cracked cyclopentadiene with DEAD.

Materials:

-

Dicyclopentadiene

-

This compound (DEAD)

-

Diethyl ether

Procedure:

-

Cyclopentadiene is freshly prepared by cracking dicyclopentadiene.

-

To a solution of DEAD in diethyl ether at 0 °C is added the freshly prepared cyclopentadiene dropwise.

-

The reaction is typically exothermic and proceeds rapidly.

-

After the addition is complete, the reaction mixture is stirred for a short period at room temperature.

-

The solvent is removed under reduced pressure to yield the Diels-Alder adduct, which can be purified by crystallization or chromatography if necessary.

Quantitative Data

Diels-Alder reactions with DEAD are generally high-yielding.

| Diene | Dienophile | Product | Yield (%) |

| Cyclopentadiene | DEAD | 2,3-Diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid diethyl ester | >95 |

| 1,3-Butadiene | DEAD | 1,2,3,6-Tetrahydropyridazine-1,2-dicarboxylic acid diethyl ester | 90 |

| Isoprene | DEAD | 4-Methyl-1,2,3,6-tetrahydropyridazine-1,2-dicarboxylic acid diethyl ester | 92 |

Conclusion

This compound is a powerful and versatile reagent with a rich and diverse range of applications in organic synthesis. Its ability to participate in a variety of fundamental reactions, often with high efficiency and selectivity, has solidified its importance in the construction of complex molecules. This guide has provided a detailed overview of the mechanisms of action of DEAD in the Mitsunobu reaction, allylic amination, dehydrogenation, and Diels-Alder reactions, supplemented with practical experimental protocols and quantitative data. A thorough understanding of these mechanisms and procedures will empower researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this remarkable reagent.

References

- 1. spectrabase.com [spectrabase.com]

- 2. Mitsunobu Reaction [organic-chemistry.org]

- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 4. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08573F [pubs.rsc.org]

- 5. jk-sci.com [jk-sci.com]

- 6. community.wvu.edu [community.wvu.edu]

- 7. researchgate.net [researchgate.net]

- 8. Diels-Alder Reaction [organic-chemistry.org]

- 9. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

A Technical Guide to the History and Original Synthesis of Diethyl Azodicarboxylate (DEAD)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl azodicarboxylate (DEAD), a vibrant orange-red liquid, is a pivotal reagent in modern organic synthesis, most notably for its role in the widely utilized Mitsunobu reaction.[1][2][3] This technical guide provides a comprehensive overview of the historical development and the original synthetic route of this versatile compound. Detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow are presented to serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

Introduction: A Historical Perspective

The journey of this compound (DEAD) in the realm of organic chemistry is intrinsically linked to the advancement of synthetic methodologies. While its application as a powerful reagent gained significant traction with the advent of the Mitsunobu reaction in 1967, its initial synthesis predates this by several decades.[2][4] The early investigations into azo compounds laid the groundwork for the eventual preparation of DEAD. The original synthesis, a two-step process, was developed and later refined, providing a reliable method for its laboratory-scale preparation.[2][5] This process, starting from hydrazine (B178648), remains a fundamental method for obtaining this indispensable reagent.[2]

The Original Synthesis: A Two-Step Approach

The seminal and most referenced method for the preparation of this compound is a two-step synthesis that begins with the formation of diethyl hydrazodicarboxylate, followed by its oxidation to yield DEAD.[2][5]

Step 1: Synthesis of Diethyl Hydrazodicarboxylate

The first step involves the reaction of hydrazine with ethyl chloroformate.[2][6] This reaction proceeds via a nucleophilic acyl substitution where the nitrogen atoms of hydrazine attack the carbonyl carbon of ethyl chloroformate. Sodium carbonate is typically used to neutralize the hydrochloric acid generated during the reaction.[6][7]

Step 2: Oxidation to this compound

The intermediate, diethyl hydrazodicarboxylate, is then oxidized to form the azo bond of DEAD.[1][2] Various oxidizing agents can be employed for this transformation, including chlorine, hypochlorous acid, and concentrated nitric acid.[2][6] The choice of oxidant can influence the reaction conditions and yield.

Quantitative Data

The following table summarizes the key quantitative data associated with the original synthesis of this compound and its intermediate.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) at pressure (mmHg) | Yield (%) | Reference(s) |

| Diethyl Hydrazodicarboxylate | C₆H₁₂N₂O₄ | 176.17 | 131–133 | - | 81–85 | [6][7] |

| This compound | C₆H₁₀N₂O₄ | 174.15 | 6 | 106 (13) | 81–83 | [1][8] |

Experimental Protocols

The following protocols are based on the well-established procedures reported in Organic Syntheses.

Preparation of Diethyl Hydrazodicarboxylate

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, two dropping funnels, and a thermometer, a solution of hydrazine hydrate (B1144303) (1.5 moles) in 95% ethanol (B145695) is placed.[6] The flask is cooled in an ice bath.

-

Addition of Reagents: When the temperature of the solution reaches 10°C, ethyl chloroformate (3 moles) is added dropwise while maintaining the temperature between 15°C and 20°C.[6] After half of the ethyl chloroformate has been added, a solution of sodium carbonate (1.5 moles) in water is added simultaneously with the remaining ethyl chloroformate.[6]

-

Reaction Completion and Isolation: After the addition is complete, the reaction mixture is stirred for an additional 30 minutes. The precipitated product is collected by filtration, washed with cold water, and dried.[6] This procedure typically yields 81-85% of diethyl hydrazodicarboxylate as a white solid.[6][7]

Preparation of this compound (Oxidation with Nitric Acid)

-

Reaction Setup: A mixture of diethyl hydrazodicarboxylate and 70% nitric acid is placed in a three-necked flask equipped with a mechanical stirrer, a gas-outlet tube, and a thermometer.[6] The flask is cooled in an ice bath.

-

Addition of Oxidant: Once the solution temperature reaches 5°C, ice-cold fuming nitric acid is added. The reaction mixture is stirred at 0–5°C for 2 hours.[6]

-

Workup and Purification: The reaction mixture is then carefully poured onto a stirred mixture of ice, water, and an organic solvent like methylene (B1212753) chloride.[6] The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure. The crude product is then distilled under vacuum to yield pure this compound as an orange-red liquid.[1]

Caution: this compound is thermally unstable and can decompose explosively upon heating.[2][9] Distillation should be conducted with extreme care, using a safety shield. Commercial shipment of pure DEAD is prohibited in the United States; it is typically handled as a solution in a solvent like toluene.[2]

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the original synthesis of this compound.

Conclusion

The original synthesis of this compound, a straightforward yet elegant two-step process, has provided the scientific community with a powerful tool for organic synthesis for many decades. Understanding its history and the intricacies of its preparation is crucial for its safe and effective use in the laboratory and in the development of new chemical entities. While alternative synthetic methods and reagents have been developed, the foundational route remains a testament to the enduring principles of organic chemistry and continues to be a valuable process for accessing this versatile molecule.

References

- 1. grokipedia.com [grokipedia.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. Replacing a DEAD, Middle-aged Reagent - ChemistryViews [chemistryviews.org]

- 5. Diethyl_azodicarboxylate [chemeurope.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. CN102898328A - Synthesis method of this compound and intermediate of this compound - Google Patents [patents.google.com]

- 9. acs.org [acs.org]

A Technical Guide to the Spectroscopic Data of Diethyl Azodicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for diethyl azodicarboxylate (DEAD). The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this reagent in their work.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) in ppm | Multiplicity | Assignment |

| 4.51 | Quartet | O-CH₂ -CH₃ |

| 1.44 | Triplet | O-CH₂-CH₃ |

Solvent: CDCl₃, Instrument Frequency: 89.56 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) in ppm | Assignment |

| 162.5 | C =O |

| 64.5 | O-CH₂ -CH₃ |

| 14.2 | O-CH₂-CH₃ |

Solvent: CDCl₃

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Medium | C-H stretch (alkane) |

| ~1780 | Strong | C=O stretch (ester) |

| ~1220 | Strong | C-O stretch (ester) |

| ~1010 | Medium | C-N stretch |

Sample Preparation: Liquid Film

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A concentrated solution of this compound is prepared by dissolving approximately 10-50 mg of the neat liquid in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃).[2] The solution is then transferred to an NMR tube.

-

¹H NMR Spectroscopy:

-

Instrument: A standard NMR spectrometer.

-

Procedure: The prepared sample is placed in the spectrometer. For a typical ¹H NMR experiment, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. A 90° pulse angle is commonly used.[3]

-

-

¹³C NMR Spectroscopy:

-

Instrument: A standard NMR spectrometer.

-

Procedure: For a quantitative ¹³C NMR spectrum, an inverse-gated decoupling pulse sequence is employed to suppress the Nuclear Overhauser Effect (NOE).[2][4] A relaxation delay of at least five times the longest T₁ relaxation time of the carbon nuclei is used to ensure full relaxation between pulses, which is crucial for accurate integration.[2]

-

2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, the IR spectrum is typically obtained from a neat liquid film.[5] A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr), which are then pressed together to form a thin, uniform film.[5]

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer.

-

Procedure: The prepared salt plates are mounted in the sample holder of the FTIR spectrometer. The spectrum is recorded over the standard mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the clean salt plates is taken prior to the sample measurement and subtracted from the sample spectrum to eliminate any atmospheric and instrumental interferences.

Mandatory Visualization

The following diagram illustrates the mechanism of the Mitsunobu reaction, a prominent application of this compound in organic synthesis.

Caption: The signaling pathway of the Mitsunobu reaction.

References

Electron acceptor properties of Diethyl azodicarboxylate

An In-depth Technical Guide to the Electron Acceptor Properties of Diethyl Azodicarboxylate (DEAD)

Abstract

This compound (DEAD), a highly reactive orange-red liquid, is a cornerstone reagent in modern organic synthesis. Its potent electron-accepting nature, derived from its unique azo functional group flanked by two electron-withdrawing ethyl ester moieties, underpins its utility. This technical guide provides a comprehensive examination of the electron acceptor properties of DEAD for an audience of researchers, scientists, and drug development professionals. It covers the fundamental physicochemical and electronic properties, delves into its mechanistic role in key transformations such as the Mitsunobu reaction and dehydrogenation, presents detailed experimental protocols, and outlines critical safety considerations. The document synthesizes quantitative data, reaction pathways, and practical methodologies to serve as an in-depth resource for leveraging the unique reactivity of DEAD in complex chemical synthesis.

Introduction

This compound, commonly abbreviated as DEAD, is an organic compound with the structural formula CH₃CH₂O₂CN=NCO₂CH₂CH₃.[1] Its molecular structure, featuring a central electrophilic azo group, renders it a powerful electron acceptor.[2][3] This characteristic is the foundation of its widespread use as a versatile reagent in a multitude of organic transformations.[4]

DEAD is most famously known as a key component of the Mitsunobu reaction, a remarkably reliable method for the stereospecific conversion of primary and secondary alcohols into esters, ethers, azides, and other derivatives.[5][6] This reaction has found extensive application in the synthesis of complex natural products and pharmaceuticals, including the anti-HIV drug Zidovudine (AZT) and the antitumor agent FdUMP.[2][5] Beyond the Mitsunobu reaction, DEAD functions as an efficient dehydrogenating agent, capable of oxidizing alcohols to aldehydes and thiols to disulfides.[5][7] Its reactivity also extends to pericyclic reactions, where it can act as an aza-dienophile in Diels-Alder reactions.[2][3] This guide aims to provide a detailed technical overview of the properties and applications of DEAD, with a focus on its role as an electron acceptor.

Physicochemical and Electronic Properties

The utility of DEAD in chemical synthesis is a direct consequence of its distinct physical and electronic characteristics. It is a strong electron acceptor, a property that can be quantified by various parameters.[2] The orange-red color of the liquid fades to yellow or colorless as it is consumed in a reaction, providing a convenient visual indicator of reaction progress.[2][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | Diethyl diazenedicarboxylate | [2] |

| CAS Number | 1972-28-7 | [1] |

| Molecular Formula | C₆H₁₀N₂O₄ | [2] |

| Molar Mass | 174.156 g·mol⁻¹ | [2] |

| Appearance | Orange-red liquid | [1][2] |

| Density | 1.11 g/cm³ | [2] |

| Melting Point | 6 °C | [2] |

| Boiling Point | 104.5 °C @ 12 mmHg | [2] |

| Refractive Index (n_D²⁰) | 1.420 | [2] |

| Flash Point | 85 °C | [2] |

Table 2: Electronic Properties of this compound

| Property | Value / Description | Reference(s) |

| Electron Acceptor Strength | Strong. DEAD readily oxidizes sodium iodide in glacial acetic acid. | [2][4][7] |

| Key Structural Feature | The N=N double bond is highly electrophilic due to the electron-withdrawing effect of the two adjacent ethyl ester groups. | [3] |

| Molecular Orbitals | LCAO-MO calculations indicate a high-lying vacant bonding orbital (LUMO), which facilitates the abstraction of hydrogen atoms and acceptance of electrons. | [2] |

| Electrophilicity (E) | -10.15 (Mayr's Scale, determined with enamines in MeCN) | [8] |

| Reduction Potential | Although not explicitly found for DEAD in the literature reviewed, electrochemical methods like cyclic voltammetry are the standard for determination. Rhenium complexes with related azodicarboxylate ligands show reduction potentials slightly below 0.0 V vs. Fc/Fc⁺. | [9] |

| LUMO Energy | A specific value from DFT calculations was not found in the literature reviewed. A low-energy LUMO is characteristic of strong electron acceptors and is expected for DEAD. |

Role as an Oxidant and Dehydrogenating Agent

One of the primary manifestations of DEAD's electron-accepting ability is its function as a dehydrogenating agent.[10] In this capacity, it abstracts two hydrogen atoms from a substrate, which becomes oxidized, while DEAD itself is reduced to diethyl hydrazodicarboxylate (DEAD-H₂). This process is effectively a redox reaction where the substrate is the electron donor and DEAD is the electron acceptor.

Common applications include:

-

Alcohols to Aldehydes/Ketones: Primary and secondary alcohols can be oxidized to their corresponding carbonyl compounds.[2][7]

-

Thiols to Disulfides: Thiols are readily converted to disulfides.[2][7]

-

Hydrazo Groups to Azo Groups: It can oxidize substituted hydrazines to azo compounds.[2]

The Mitsunobu Reaction: A Case Study in Electron Acceptance

The Mitsunobu reaction is the quintessential example of DEAD's role as an electron acceptor in a multi-step transformation.[6] The reaction facilitates the nucleophilic substitution of a primary or secondary alcohol, proceeding with a clean inversion of stereochemistry (Sₙ2 pathway).[3][11] The overall process is a dehydration-condensation driven by a redox system, where triphenylphosphine (B44618) (PPh₃) is the reductant (and is oxidized) and DEAD is the oxidant (and is reduced).[12]

The mechanism proceeds via several key steps where DEAD is central:

-

Activation of DEAD: The nucleophilic PPh₃ attacks the electrophilic N=N bond of DEAD, forming a betaine (B1666868) intermediate.

-

Proton Transfer: The betaine, a strong base, deprotonates the acidic nucleophile (e.g., a carboxylic acid, pKa < 13) to form an ion pair.[3][5]

-

Alcohol Activation: The alcohol's oxygen atom attacks the positively charged phosphorus atom, forming an oxyphosphonium salt and displacing the reduced DEAD moiety. This converts the hydroxyl group into an excellent leaving group.

-

Sₙ2 Displacement: The nucleophile attacks the carbon atom bearing the activated hydroxyl group, leading to the final product with inverted stereochemistry and releasing triphenylphosphine oxide.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Mitsunobu Reaction [organic-chemistry.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Catalytic Acceptorless Dehydrogenation (CAD) of Secondary Benzylic Alcohols into Value-Added Ketones Using Pd(II)–NHC Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 12. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

Diethyl Azodicarboxylate: A Comprehensive Technical Guide to Thermal Stability and Decomposition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl azodicarboxylate (DEAD) is a versatile reagent widely employed in organic synthesis, most notably in the Mitsunobu reaction. Despite its utility, DEAD is a thermally sensitive and potentially explosive compound, demanding rigorous safety protocols and a thorough understanding of its thermal behavior. This technical guide provides an in-depth analysis of the thermal stability and decomposition of DEAD, presenting quantitative data, detailed experimental methodologies, and visual representations of key processes to ensure its safe handling and application in research and development.

Thermal Stability and Decomposition Data

The thermal stability of this compound has been investigated using various analytical techniques, primarily Differential Scanning Calorimetry (DSC), to determine its exothermic decomposition characteristics. The data reveals that both neat DEAD and its solutions are highly energetic and prone to thermal runaway.

Differential Scanning Calorimetry (DSC) Analysis

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. For energetic materials like DEAD, DSC is crucial for determining the onset temperature of decomposition and the total energy released.

Table 1: Thermal Decomposition Data for Neat this compound (DEAD)

| Heating Rate (°C/min) | Extrapolated Onset Temperature (°C) | Heat of Decomposition (J/g) |

| 0.5 | 110 | -1466 |

| 1 | 115 | -1466 |

| 2 | 121 | -1466 |

| 5 | 129 | -1466[1] |

| 10 | 136 | -1466 |

| 20 | 145 | -1466 |

| 40 | 154 | -1466 |

Data sourced from Berger and Wehrstedt (2010).[1]

Table 2: Thermal Decomposition Data for 40% this compound (DEAD) in Toluene

| Heating Rate (°C/min) | Extrapolated Onset Temperature (°C) | Heat of Decomposition (J/g) |

| 0.5 | 124 | -586 |

| 1 | 129 | -586 |

| 2 | 135 | -586 |

| 5 | 144 | -586 |

| 10 | 151 | -586 |

| 20 | 159 | -586 |

| 40 | 168 | -586 |

Data sourced from Berger and Wehrstedt (2010).[1]

The data clearly indicates that the onset temperature of decomposition is dependent on the heating rate, increasing with faster rates. The heat of decomposition for neat DEAD is significantly higher than for its 40% solution in toluene, highlighting the mitigating effect of the solvent on the thermal hazard.

Experimental Protocols

A clear understanding of the experimental methodologies is essential for reproducing and interpreting thermal stability data. The following sections detail the protocols for the key experiments cited.

Differential Scanning Calorimetry (DSC) Protocol for Thermally Unstable Liquids

This protocol is a general guideline for the thermal analysis of energetic liquids like DEAD using a heat flux DSC.

Objective: To determine the onset temperature and heat of decomposition of a liquid sample.

Apparatus and Materials:

-

Differential Scanning Calorimeter (e.g., Perkin Elmer Pyris Diamond Calorimeter)

-

Pressure-tight stainless steel crucibles (withstand up to 15 MPa)[1]

-

Hermetic sealing press for crucibles

-

Syringe for sample handling

-

Inert purge gas (e.g., Nitrogen, 99.999% purity)

-

Reference material for calibration (e.g., Indium)

-

Sample (e.g., this compound)

-

Analytical balance (microgram sensitivity)

Procedure:

-

Calibration: Calibrate the DSC for temperature and heat flow at the intended heating rates using a certified reference material like Indium.

-

Sample Preparation:

-

In a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE), carefully transfer a small amount of the liquid sample (typically 2-5 mg) into a stainless steel crucible using a syringe.[1]

-

Hermetically seal the crucible using a press. This is critical to prevent evaporation and to contain any pressure generated during decomposition.

-

-

Instrument Setup:

-

Place the sealed sample crucible and an empty, sealed reference crucible into the DSC cell.

-

Set the initial temperature well below the expected decomposition onset.

-

Set the desired heating rate (e.g., 5 °C/min).

-

Set the final temperature to a point beyond the completion of the exothermic decomposition.

-

Set the purge gas flow rate (e.g., 20 mL/min of Nitrogen).[1]

-

-

Measurement:

-

Start the temperature program and record the heat flow as a function of temperature.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Determine the extrapolated onset temperature by finding the intersection of the baseline with the tangent of the steepest slope of the exothermic peak.

-

Integrate the area of the exothermic peak to determine the heat of decomposition (ΔH).

-

Safety Precautions:

-

Handle DEAD with extreme care in a fume hood, away from heat sources and direct sunlight.

-

Use small sample sizes to minimize the energy released during decomposition.

-

Ensure the DSC is located in a safe, designated area, and consider the possibility of crucible rupture.

Koenen Test (UN Test E.1) for Liquids

The Koenen test is used to determine the sensitiveness of a substance to the effect of intense heat under high confinement.

Objective: To determine the limiting diameter at which a liquid sample will show a violent effect upon heating under confinement.

Apparatus and Materials:

-

Koenen test apparatus, including a heating and protective device.

-

Non-reusable, deep-drawn steel tubes with a specified bursting pressure.

-

Reusable closing device with orifice plates of varying diameters (1.0 mm to 20.0 mm).

-

Burners (e.g., propane).

-

Sample liquid.

Procedure:

-

Sample Filling: Fill the steel tube with the liquid sample to a height of 60 mm.

-

Assembly: Place the orifice plate with the desired diameter on the tube and secure it with the closing device.

-

Heating: Place the assembled tube in the heating device. The burners are lit to heat the tube at a specified rate (approximately 3.3 K/s).

-

Observation: Observe the effects during the heating period (up to 5 minutes). The result is considered positive ("explosion") if the tube is fragmented into three or more pieces.

-

Limiting Diameter Determination: The test is repeated with different orifice plates until the largest diameter that results in an explosion is found. This is the limiting diameter.

For neat DEAD, the Koenen test resulted in a limiting diameter of 20 mm, indicating a "violent" effect.[2] For a 40% solution of DEAD in toluene, the limiting diameter was 1.0 mm, categorized as a "low" effect.[1]

Decomposition Pathway and Products

The exact decomposition mechanism of this compound is complex and not fully elucidated in the available literature. However, based on the analysis of related azo compounds like di-tert-butyl azodicarboxylate (DBAD), a plausible radical decomposition pathway can be proposed. The initial step is likely the homolytic cleavage of the C-N or N=N bond, which is the weakest bond in the molecule.

Visualizations

Experimental Workflow for DSC Analysis

The following diagram illustrates the general workflow for performing a DSC analysis on a thermally sensitive liquid like DEAD.

Logical Relationship of Thermal Hazards

The following diagram illustrates the relationship between the properties of DEAD and the potential thermal hazards.

Conclusion and Safety Recommendations

This compound is a highly energetic compound with a significant potential for hazardous thermal decomposition. The quantitative data presented demonstrates that its thermal stability is influenced by factors such as heating rate and concentration. Understanding the experimental protocols for characterizing its thermal behavior is crucial for any professional working with this reagent.

Key Safety Recommendations:

-

Always handle DEAD in a solution (e.g., 40% in toluene) whenever possible to reduce its explosive potential.

-

Store DEAD and its solutions at refrigerated temperatures (2-8 °C) and away from light and heat sources.

-

Avoid heating neat DEAD, especially under confinement.

-

When using DEAD in reactions, ensure adequate cooling and temperature control to prevent thermal runaway.

-

Always consult the Safety Data Sheet (SDS) before handling DEAD and wear appropriate personal protective equipment.

-

Be aware of the potential for runaway reactions, particularly in large-scale applications.

By adhering to these guidelines and utilizing the technical information provided in this guide, researchers and drug development professionals can safely harness the synthetic utility of this compound while mitigating the inherent risks associated with its thermal instability.

References

An In-depth Technical Guide to the Solubility of Diethyl Azodicarboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the solubility characteristics of Diethyl azodicarboxylate (DEAD), a critical reagent in modern organic synthesis. Understanding its solubility is paramount for reaction optimization, safety, and purification processes, particularly in its most notable application, the Mitsunobu reaction.

Introduction to this compound (DEAD)

This compound (DEAD) is an orange-red liquid with the chemical formula C₆H₁₀N₂O₄.[1] It is a versatile reagent, acting as a potent electron acceptor and an efficient dehydrogenating agent.[1][2] Its primary role in organic chemistry is as a key component in the Mitsunobu reaction, a widely used method for converting primary and secondary alcohols into esters, ethers, azides, and other derivatives, with a characteristic inversion of stereochemistry.[3][4][5][6][7][8]

DEAD is known to be toxic, as well as shock and light-sensitive. Undiluted DEAD can be explosive when heated above 100°C.[1] For safety reasons, it is often commercially supplied and transported as a 40% solution in toluene (B28343).[1][9][10][11]

Solubility of this compound

The solubility of DEAD in various organic solvents is a critical factor for its use in synthesis. While precise quantitative data at various temperatures is not extensively documented in publicly available literature, qualitative descriptions and the concept of miscibility provide valuable guidance. "Miscible" indicates that the two substances will mix in all proportions to form a homogeneous solution.

Table 1: Quantitative and Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Formula | Solubility/Miscibility | Notes |

| Toluene | C₇H₈ | Commercially available as a 40% (w/w) solution.[9][10][12] Miscible.[10][13][14] | A common solvent for storing and using DEAD.[11] |

| Tetrahydrofuran (THF) | C₄H₈O | Soluble/Miscible.[1][2] | A frequently used solvent for the Mitsunobu reaction.[4][5] |

| Dichloromethane (DCM) | CH₂Cl₂ | Soluble/Miscible.[1][2][10][13][14] | Generally a good solvent for a wide range of organic compounds. |

| Diethyl Ether | (C₂H₅)₂O | Soluble/Miscible.[10][11][13][14] | Another common solvent for the Mitsunobu reaction.[5] |

| Ethanol | C₂H₅OH | Soluble.[1][15] | DEAD can react with ethanol, leading to its decomposition.[1] |

| Chloroform | CHCl₃ | Soluble.[1] | |

| Carbon Tetrachloride | CCl₄ | Low solubility.[1] | |

| Water | H₂O | Low solubility.[1][2][15] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol based on the "shake-flask" method, which can be adapted to determine the solubility of a liquid like DEAD in various organic solvents.

Objective: To determine the concentration of a saturated solution of DEAD in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (DEAD)

-

High-purity organic solvent of interest

-

Thermostatically controlled shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Vials with airtight caps

-

Syringe and syringe filters (chemically compatible with the solvent and DEAD)

-

A suitable analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)

Procedure:

-

Preparation of the Sample:

-

Add an excess amount of DEAD to a vial containing a known volume of the organic solvent. The presence of undissolved DEAD is necessary to ensure a saturated solution.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed at the controlled temperature for a period to allow the undissolved DEAD to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed volumetric flask to remove any remaining undissolved micro-droplets.

-

-

Quantification:

-

Determine the mass of the collected filtered solution.

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Analyze the diluted solution using a calibrated analytical instrument to determine the concentration of DEAD. A calibration curve should be prepared using standard solutions of DEAD of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of DEAD in the original saturated solution based on the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Safety Precautions:

-

All manipulations involving DEAD should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Avoid heating DEAD, especially in its undiluted form, due to its explosive nature.[1]

Visualization of a Key Application: The Mitsunobu Reaction

The solubility of DEAD in the reaction solvent is crucial for the success of the Mitsunobu reaction. The following diagram illustrates the key steps of this reaction, highlighting the central role of DEAD.

Caption: Key steps of the Mitsunobu reaction, where DEAD is a crucial reagent.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound (4143-61-7) for sale [vulcanchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 6. Mitsunobu Reaction [organic-chemistry.org]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound | 1972-28-7 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 10. This compound | 1972-28-7 [chemicalbook.com]

- 11. grokipedia.com [grokipedia.com]

- 12. This compound solution 40 wt. % in toluene [oakwoodchemical.com]

- 13. This compound CAS#: 1972-28-7 [m.chemicalbook.com]

- 14. 1972-28-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 15. CAS 1972-28-7: this compound | CymitQuimica [cymitquimica.com]

- 16. enamine.net [enamine.net]

- 17. Shake-Flask Solubility Assay - Enamine [enamine.net]

Methodological & Application

Application Notes and Protocols: Diethyl Azodicarboxylate (DEAD) in the Mitsunobu Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mitsunobu reaction is a cornerstone of modern organic synthesis, enabling the conversion of primary and secondary alcohols to a wide variety of functional groups, such as esters, ethers, azides, and thioethers.[1][2] This reaction proceeds with a high degree of stereoselectivity, typically resulting in the inversion of the alcohol's stereocenter, making it an invaluable tool in the synthesis of complex chiral molecules, including natural products and pharmaceuticals.[3][4] At the heart of this transformation are two key reagents: a phosphine, most commonly triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, with diethyl azodicarboxylate (DEAD) being a frequently utilized example.[5]

This document provides detailed application notes and protocols for the use of this compound (DEAD) in the Mitsunobu reaction, with a focus on providing practical guidance for researchers in academic and industrial settings, particularly those involved in drug development.

Reaction Mechanism and Role of DEAD

The mechanism of the Mitsunobu reaction is a well-studied, yet complex, process.[1] this compound (DEAD) plays a crucial role as an oxidizing agent in the reaction cascade. The generally accepted mechanism proceeds through the following key steps:

-

Betaine Formation: Triphenylphosphine, a strong nucleophile, attacks one of the electrophilic nitrogen atoms of DEAD. This initial step forms a highly reactive zwitterionic adduct known as a betaine.[4]

-

Protonation of the Betaine: The acidic proton of the nucleophile (e.g., a carboxylic acid) protonates the betaine, forming a phosphonium (B103445) salt and the conjugate base of the nucleophile. The pKa of the nucleophile is a critical factor, with more acidic nucleophiles (pKa < 13) generally leading to higher yields.[1]

-

Activation of the Alcohol: The alcohol attacks the activated phosphonium salt, displacing the hydrazine (B178648) byproduct and forming an alkoxyphosphonium salt. This step effectively converts the hydroxyl group of the alcohol into a good leaving group.

-

SN2 Displacement: The conjugate base of the nucleophile, generated in step 2, acts as the nucleophile and displaces the activated hydroxyl group via an SN2 reaction. This backside attack results in the characteristic inversion of stereochemistry at the carbinol center.[4]

-

Byproduct Formation: The reaction stoichiometrically produces triphenylphosphine oxide (TPPO) and diethyl hydrazodicarboxylate as byproducts, the removal of which can sometimes pose a challenge during purification.[2]

// Activation Pathway PPh3 -> Betaine [label="+ DEAD", color="#4285F4"]; DEAD -> Betaine [color="#4285F4"]; Betaine -> Phosphonium_Salt [label="+ Nu-H", color="#34A853"]; NuH -> Phosphonium_Salt [color="#34A853"]; Phosphonium_Salt -> Alkoxyphosphonium [label="+ R-OH", color="#EA4335"]; Alcohol -> Alkoxyphosphonium [color="#EA4335"]; Alkoxyphosphonium -> Hydrazine_byproduct [label="- Hydrazine", style=dashed, color="#5F6368"];

// Displacement Pathway Alkoxyphosphonium -> Product [label="+ Nu⁻ (SN2)", color="#FBBC05"]; Nucleophile_anion [shape=plaintext, fontcolor="#202124"]; NuH -> Nucleophile_anion [style=invis]; Nucleophile_anion -> Product [style=invis]; Alkoxyphosphonium -> TPPO [label="- TPPO", style=dashed, color="#5F6368"];

} caption: "Mitsunobu Reaction Mechanism with DEAD"

Quantitative Data Summary

The following tables summarize representative yields for the Mitsunobu reaction using DEAD with various alcohols and nucleophiles. It is important to note that reaction conditions such as solvent, temperature, and reaction time can significantly influence the outcome.

Table 1: Esterification of Alcohols with Carboxylic Acids

| Alcohol Substrate | Carboxylic Acid | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| (1R,2S,5R)-(-)-Menthol | 4-Nitrobenzoic Acid | THF | 0 to 40 | 17 | 85.6 | [6] |

| Cholesterol | Benzoic Acid | Toluene | RT | - | High | [1] |

| D-Ribose derivative | Substituted Acid | Toluene | RT | 6 | 89 | [3] |

| Primary Alcohol | Benzoic Acid | THF | RT | - | ~90 | [4] |

| Secondary Alcohol | Acetic Acid | THF | RT | - | ~85 | [4] |

Table 2: Synthesis of Ethers, Azides, and Thioethers

| Alcohol Substrate | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Benzyl alcohol | Phenol | THF | RT | - | ~70-80 | [7] |

| Secondary Alcohol | Phthalimide | THF | RT | - | High | [7] |

| Secondary Alcohol | Hydrazoic Acid (HN₃) | Benzene | RT | 3 | 40 | [5] |

| Primary Alcohol | Thiophenol | THF | RT | - | ~80-90 | [7] |

| Cyclohexanol | Diphenylphosphoryl azide | THF | RT | - | High | [7] |

Experimental Protocols

General Protocol for Esterification of a Secondary Alcohol

This protocol is a representative example for the inversion of a chiral secondary alcohol using DEAD and a carboxylic acid.[6][8]

Materials:

-

Secondary Alcohol (1.0 eq)

-

Carboxylic Acid (1.5 - 4.0 eq)

-

Triphenylphosphine (PPh₃) (1.5 - 4.0 eq)

-

This compound (DEAD) (1.5 - 4.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Diethyl ether or Ethyl acetate

-

Hexanes

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the secondary alcohol (1.0 eq), the carboxylic acid (1.5 - 4.0 eq), and triphenylphosphine (1.5 - 4.0 eq).

-

Dissolve the solids in anhydrous THF.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add a solution of DEAD (1.5 - 4.0 eq) in anhydrous THF dropwise to the reaction mixture, ensuring the internal temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.[6]

-

Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate.

-

Wash the organic layer with saturated aqueous NaHCO₃ solution to remove unreacted carboxylic acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product, which contains triphenylphosphine oxide and diethyl hydrazodicarboxylate byproducts, can be purified by flash column chromatography on silica (B1680970) gel. A common method to facilitate purification is to first precipitate out the byproducts by suspending the crude residue in a minimal amount of a solvent in which the product is soluble but the byproducts are not (e.g., diethyl ether/hexanes).[6]

Applications in Drug Development

The Mitsunobu reaction's ability to stereoselectively introduce a variety of functional groups makes it a powerful tool in the synthesis of pharmaceuticals and bioactive molecules.[2][5]

-

Stereochemical Inversion: In many drug candidates, the biological activity is highly dependent on the stereochemistry of a specific chiral center. The Mitsunobu reaction provides a reliable method for inverting the stereochemistry of an alcohol, which can be crucial for accessing the desired enantiomer or diastereomer of a drug molecule.[3]

-

Late-Stage Functionalization: The mild reaction conditions of the Mitsunobu reaction allow for its use in the later stages of a synthetic sequence, where sensitive functional groups may be present in the molecule. This is particularly advantageous in the synthesis of complex drug molecules.

-

Access to Diverse Analogs: By varying the nucleophile, a wide range of analogs of a lead compound can be rapidly synthesized for structure-activity relationship (SAR) studies. This is essential for optimizing the potency, selectivity, and pharmacokinetic properties of a drug candidate. The reaction can be used to introduce esters, ethers, amines (via azides or phthalimides), and thioethers.[7]

-

Synthesis of Prodrugs: The esterification of a drug molecule containing a hydroxyl group via the Mitsunobu reaction is a common strategy for the synthesis of prodrugs, which can improve the drug's solubility, bioavailability, or delivery to the target site.

Examples in Medicinal Chemistry:

The Mitsunobu reaction has been employed as a key step in the synthesis of numerous important therapeutic agents, including:

-